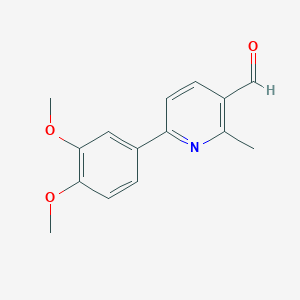
6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-methylnicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methylpyridine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 6-(3,4-Dimethoxyphenyl)-2-methylnicotinic acid.
Reduction: The major product is 6-(3,4-Dimethoxyphenyl)-2-methylnicotinalcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
(3,4-Dimethoxyphenyl)(phenyl)methanone: A compound with similar functional groups but different reactivity and applications.
Uniqueness
6-(3,4-Dimethoxyphenyl)-2-methylnicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H15NO3/c1-10-12(9-17)4-6-13(16-10)11-5-7-14(18-2)15(8-11)19-3/h4-9H,1-3H3 |
InChI Key |
MOUWOWPHMOZFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


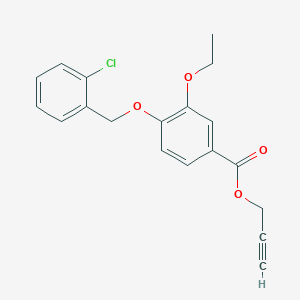
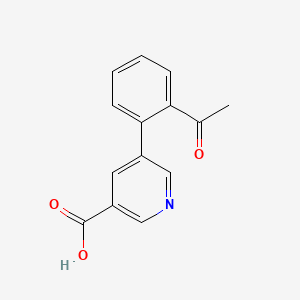
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)

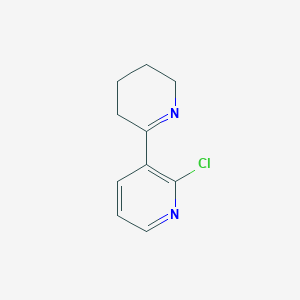
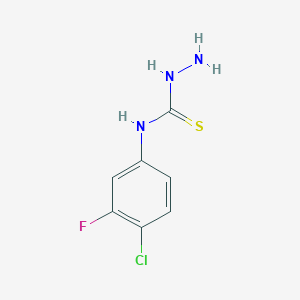



![1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13002494.png)

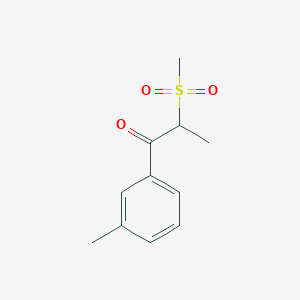

![4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid](/img/structure/B13002514.png)
